ethyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Description
Ethyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound featuring a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
- **E
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Nitration: The pyrazole intermediate is then nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core Formation: This step involves the cyclization of a thieno compound with a triazole derivative under high-temperature conditions, often using a catalyst such as palladium.
Properties
Molecular Formula |
C17H17N7O4S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H17N7O4S/c1-5-28-17(25)14-8(2)12-15-19-11(21-23(15)7-18-16(12)29-14)6-22-10(4)13(24(26)27)9(3)20-22/h7H,5-6H2,1-4H3 |
InChI Key |
ZBGXMKLBLMLPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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